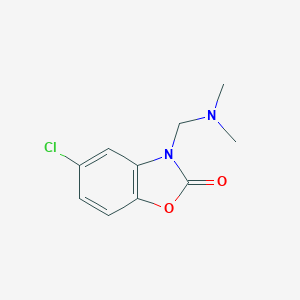
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBC or CDMBC and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism Of Action
The mechanism of action of 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is not completely understood. However, it is believed that this compound may act by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a key role in regulating cell growth and differentiation.
Biochemical And Physiological Effects
Studies have shown that 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- can have significant biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, to inhibit the proliferation of endothelial cells, and to induce the differentiation of neuronal cells.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- in lab experiments include its high selectivity and potency, as well as its ability to be easily synthesized. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research involving 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-. Some of the most promising areas of research include the development of new synthetic methods for this compound, the identification of new targets for its activity, and the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 5-chloro-2-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. This reaction yields the intermediate 5-chloro-2-(dimethylamino)benzaldehyde, which is then reacted with an isocyanate to form the final product, 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-.
Scientific Research Applications
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications of this compound include its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein tyrosine phosphatases, and as a potential anti-tumor agent.
properties
CAS RN |
19986-35-7 |
|---|---|
Product Name |
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- |
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
5-chloro-3-[(dimethylamino)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H11ClN2O2/c1-12(2)6-13-8-5-7(11)3-4-9(8)15-10(13)14/h3-5H,6H2,1-2H3 |
InChI Key |
DXPMJCLOFQOSSS-UHFFFAOYSA-N |
SMILES |
CN(C)CN1C2=C(C=CC(=C2)Cl)OC1=O |
Canonical SMILES |
CN(C)CN1C2=C(C=CC(=C2)Cl)OC1=O |
Other CAS RN |
19986-35-7 |
synonyms |
5-Chloro-3-[(dimethylamino)methyl]benzoxazol-2(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




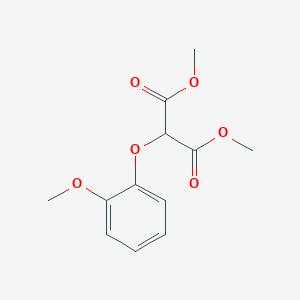




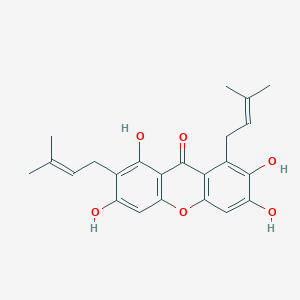
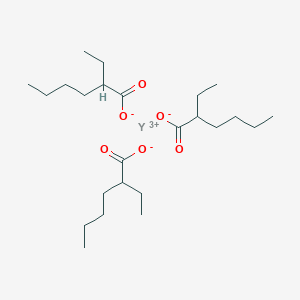
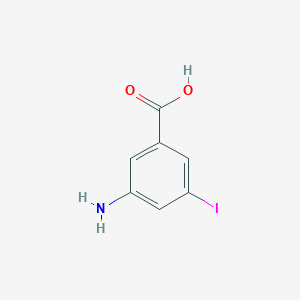
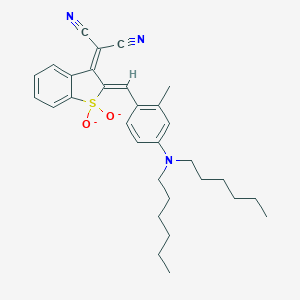
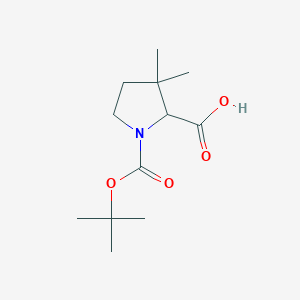
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)

